2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that features a furan ring and a pyrazole ring
Mechanism of Action
Target of Action
Furan derivatives have been known to target various proteins and enzymes . For instance, some furan derivatives target the protein aldose reductase .
Mode of Action
Furan derivatives and indole derivatives, which share structural similarities with this compound, have been reported to bind with high affinity to multiple receptors . This binding can lead to various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Furan platform chemicals, which include furan derivatives, have been associated with a variety of biochemical pathways . These pathways can lead to the synthesis of a wide range of compounds, from fuels to plastics .
Result of Action
Indole derivatives, which share structural similarities with this compound, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then further functionalized to introduce the furan ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Both the furan and pyrazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazole ring can produce pyrazoline derivatives.
Scientific Research Applications
2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- 3-methyl-1H-pyrazole-4-carboxylic acid
- 2-(furan-2-yl)acetic acid
Uniqueness
2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of the furan and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-7(5-9(13)14)10(12-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXDRSTCRHWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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